Ponceau S Ponceau S Ponceau S (acid form) is an arenesulfonic acid that is 3-hydroxynaphthalene-2,7-disulfonic acid carrying a {2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl}diazenyl group at position 4. The tetrasodium salt is the biological stain 'Ponceau S'. It has a role as a histological dye and a fluorochrome. It is an arenesulfonic acid, a member of azobenzenes, a bis(azo) compound and a member of naphthols. It is a conjugate acid of a Ponceau S(4-).
Brand Name: Vulcanchem
CAS No.: 6226-79-5
VCID: VC0005020
InChI: InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);
SMILES: C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C22H16N4NaO13S4
Molecular Weight: 695.6 g/mol

Ponceau S

CAS No.: 6226-79-5

Cat. No.: VC0005020

Molecular Formula: C22H16N4NaO13S4

Molecular Weight: 695.6 g/mol

* For research use only. Not for human or veterinary use.

Ponceau S - 6226-79-5

CAS No. 6226-79-5
Molecular Formula C22H16N4NaO13S4
Molecular Weight 695.6 g/mol
IUPAC Name 3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);
Standard InChI Key LWDPZJSSZULIHT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]
Appearance A crystalline solid

Chemical Composition and Structural Properties

Ponceau S, systematically named 3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)azo]phenyl]azo]-2,7-naphthalenedisulfonic acid tetrasodium salt, belongs to the azo dye family. Its molecular formula is C22H17N4NaO13S4\text{C}_{22}\text{H}_{17}\text{N}_{4}\text{NaO}_{13}\text{S}_{4}, with a molecular weight of 696.62 g/mol . The compound exists as a red-brown powder, soluble in water (10 g/L at 20°C) and stable under ambient conditions . Key physicochemical properties include:

PropertyValue
Density1.01 g/mL at 20°C
λmax (Absorption Peaks)352 nm (primary), 520 nm (secondary)
Extinction Coefficient≥330,000 L·mol⁻¹·cm⁻¹ at 518–522 nm
pH (10 g/L Solution)9.0
Water Solubility10 g/L

The dye’s structure features two azo groups (-N=N-) and four sulfonic acid groups, contributing to its high polarity and solubility in aqueous solutions . Its stability is compromised in the presence of strong oxidizing agents, necessitating storage at room temperature in airtight containers .

Synthesis and Industrial Production

Ponceau S is synthesized via a diazo coupling reaction. The process involves:

  • Diazotization: 3,4′-Disulfo-4-aminoazobenzene is treated with nitrous acid to form a diazonium salt.

  • Coupling: The diazonium salt reacts with 3-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to yield the final product .

Industrial production prioritizes cost efficiency and purity, with manufacturers adhering to Good Manufacturing Practices (GMP) to meet regulatory standards. The dye is typically purified via recrystallization and sold as a powder or pre-made solution .

Applications in Western Blotting and Protein Analysis

Total Protein Normalization

Recent studies advocate Ponceau S for normalizing Western blot data, as it mitigates errors from uneven sample loading. Remarkably, concentrations as low as 0.001% (w/v) achieve sensitivity comparable to traditional 0.1% solutions, reducing costs without compromising accuracy .

Staining ParameterOptimal Value
Ponceau S Concentration0.01% (w/v)
Acid Component1% Acetic Acid
Incubation Time5–10 Minutes
Fastness TypeRating (ISO Standards)
Light Fastness3–4
Wash Fastness2–3
Perspiration Resistance3–4

The dye’s sulfonic acid groups enhance binding to cellulose fibers, though its use is limited to niche applications due to competition from cheaper alternatives .

Limitations and Emerging Alternatives

Fluorescent Western Blotting Challenges

Ponceau S leaves autofluorescent residues on membranes, increasing background noise in fluorescent detection. Comparative studies demonstrate a 3–5-fold rise in background signal at 700 nm, necessitating alternative stains like AzureRed for quantitative fluorescence assays .

Toxicity and Environmental Impact

While classified as low toxicity, prolonged exposure may cause skin irritation. Environmental concerns persist due to its slow degradation in aqueous systems, prompting research into eco-friendly azo dyes .

Recent Advances and Future Directions

A 2025 study highlights Ponceau S’s potential in mass spectrometric imaging, where it acts as a fiducial marker for spatial protein localization . Additionally, modified formulations with reduced acid content (e.g., 1% acetic acid) are gaining traction for eco-conscious laboratories .

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